molecular formula C32H26N2O2 B4555758 N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B4555758
M. Wt: 470.6 g/mol
InChI Key: HZKOOYJTKOWKGY-TWKHWXDSSA-N
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Description

N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features an anthracene moiety, a methylanilino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Anthracene Derivative: The anthracene moiety is often synthesized through a Friedel-Crafts acylation reaction, followed by reduction and functional group modifications.

    Coupling with Methylaniline: The anthracene derivative is then coupled with 4-methylaniline using a palladium-catalyzed amination reaction.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.

    Medicine: Explored for its potential anticancer properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The methylanilino group may interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler compound with similar fluorescent properties.

    Benzamide: A basic structure that forms the backbone of the compound.

    Methylaniline: A related compound with similar amine functionality.

Uniqueness

N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of an anthracene moiety, a methylanilino group, and a benzamide structure. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O2/c1-21-11-15-23(16-12-21)31(35)34-30(32(36)33-26-17-13-22(2)14-18-26)20-29-27-9-5-3-7-24(27)19-25-8-4-6-10-28(25)29/h3-20H,1-2H3,(H,33,36)(H,34,35)/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKOOYJTKOWKGY-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 2
N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 4
N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 5
N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 6
N-[(E)-1-anthracen-9-yl-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

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